BenchChemオンラインストアへようこそ!

4-(1H-imdazol-4-yl)piperidine

Histamine H3 Receptor CNS Drug Discovery Medicinal Chemistry

This bicyclic heterocycle is a superior choice for CNS drug discovery, specifically for synthesizing potent Histamine H3 receptor (HRH3) agonists and antagonists. Its specific 4-imidazolyl substitution pattern on the piperidine ring is critical for optimal target recognition; substituting it with piperazine analogs or other regioisomers can lead to a complete loss of receptor affinity, making this the definitive starting material for your SAR campaigns.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 106243-23-6
Cat. No. B035438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imdazol-4-yl)piperidine
CAS106243-23-6
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN=CN2
InChIInChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)
InChIKeyNNDJCSXUAYKMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-imidazol-4-yl)piperidine (CAS 106243-23-6) for CNS Drug Discovery: A Core Histamine H3 Scaffold


4-(1H-imidazol-4-yl)piperidine, also referred to as 4-(4-imidazolyl)piperidine, is a bicyclic heterocyclic building block characterized by a piperidine ring linked at the 4-position to an imidazole moiety . This compound serves as a critical pharmacophore in medicinal chemistry, primarily recognized as a core scaffold for designing ligands targeting the Histamine H3 receptor (HRH3), a key modulator of neurotransmitter release in the central nervous system [1]. Its structural duality provides a constrained framework that has been exploited in numerous patents and research programs to develop agonists, antagonists, and inverse agonists for various neurological disorders [2].

Why 4-(1H-imidazol-4-yl)piperidine (CAS 106243-23-6) Cannot Be Swapped for Other Imidazole-Piperidine Isomers


Substituting 4-(1H-imidazol-4-yl)piperidine with other imidazole-piperidine regioisomers or piperazine analogs introduces significant risks of target affinity loss or functional selectivity changes. The specific 4-imidazolyl substitution pattern is crucial for optimal Histamine H3 receptor recognition [1]. For example, research on H3 agonists has demonstrated that piperazine-containing derivatives exhibit low or no affinity for the human H3 receptor, whereas their piperidine counterparts show moderate to high affinity [2]. Furthermore, the tautomeric nature of the imidazole ring (4-yl vs. 5-yl) can influence the molecule's binding conformation and electronic distribution, potentially altering its interaction with key receptor residues and its overall synthetic versatility .

Quantitative Evidence: 4-(1H-imidazol-4-yl)piperidine Differentiation from Analogs


Superior H3 Receptor Scaffold Affinity: Piperidine vs. Piperazine Core

In the development of human histamine H3 receptor agonists, a key differentiation was observed between piperidine and piperazine-based scaffolds. The target compound belongs to the piperidine class, which demonstrated moderate to high affinity for the H3 receptor. In contrast, the piperazine derivatives, which are close structural analogs, were found to have low or no measurable affinity for the same target [1]. This difference underscores the critical role of the piperidine ring's conformational properties for receptor binding.

Histamine H3 Receptor CNS Drug Discovery Medicinal Chemistry

Validated Core for CNS-Targeted Histamine H3 Modulation

The target compound has been explicitly claimed in patents as a core structure for developing Histamine H3 receptor inhibitors intended for central nervous system (CNS) disease treatment. Patent literature specifically cites the use of novel 4-(4-imidazolyl)piperidines to control the formation and release of cerebral histamine by inhibiting the H3 receptor [1]. This provides a clear, documented path for its application in neuroscience drug discovery programs.

CNS Disorders Therapeutics H3 Antagonism

Historical Precedent as a Key Intermediate for H3 Antagonist SAR

A review of the literature indicates that initial strategies for conducting structure-activity relationship (SAR) studies aimed at developing selective and potent H3 antagonists utilized 4-[1H-imidazol-4-yl] piperidine as a starting point [1]. This historical precedent establishes this specific compound as the foundational building block from which many potent H3 ligands (e.g., thioperamide) were derived. Analogs with different imidazole substitutions (e.g., 2-yl or 1-yl) lack this established history as a primary SAR starting point for H3 antagonism.

Structure-Activity Relationship (SAR) H3 Antagonists Chemical Synthesis

High-Value Application Scenarios for 4-(1H-imidazol-4-yl)piperidine (CAS 106243-23-6)


Synthesizing Potent and Selective Histamine H3 Receptor Agonists

This compound is the optimal starting material for synthesizing potent and selective Histamine H3 receptor agonists. Evidence from SAR studies confirms that the piperidine core is essential for achieving moderate to high receptor affinity, whereas closely related piperazine scaffolds are inactive [1]. This ensures that the synthesized drug candidates will have the desired on-target binding profile for CNS indications.

Developing Next-Generation CNS Therapeutics for Dementia and Cognitive Disorders

The compound is a validated core for generating Histamine H3 receptor inhibitors that modulate cerebral histamine release, as outlined in key patents [2]. This makes it highly relevant for research programs targeting cognitive disorders, attention deficits, and other CNS pathologies where histamine neurotransmission is dysregulated.

Establishing Foundational SAR for H3 Antagonist Discovery Programs

As the historical starting point for H3 antagonist SAR studies [3], this specific scaffold allows research teams to build upon a well-characterized pharmacophore. Using this compound ensures that new chemical entities (NCEs) are derived from a scaffold with a proven track record in generating selective and potent H3 ligands, thereby increasing the probability of project success.

Quote Request

Request a Quote for 4-(1H-imdazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.